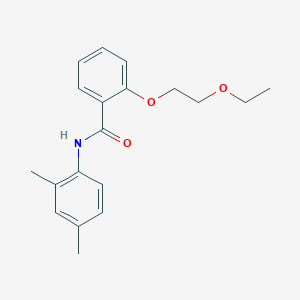![molecular formula C15H15NO2S B268641 N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide, also known as MPTC, is a synthetic compound that has gained attention for its potential use in scientific research. MPTC belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have a range of biological effects.
Mécanisme D'action
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide acts as a cannabinoid receptor agonist, specifically targeting the CB2 receptor. This receptor is primarily expressed in immune cells and has been shown to play a role in the regulation of inflammation and immune responses. By activating this receptor, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide may have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has a range of biochemical and physiological effects. In addition to its potential anti-inflammatory and immunomodulatory effects, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has been shown to have analgesic effects in animal models of pain. It has also been shown to have neuroprotective effects in some studies, suggesting that it may have potential as a therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. However, one limitation is that its effects may vary depending on the specific experimental conditions, such as the concentration used and the cell or tissue type being studied.
Orientations Futures
There are several potential future directions for research on N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide. One area of interest is its potential use as a therapeutic agent for pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a neuroprotective agent. Finally, more research is needed to determine the safety and efficacy of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide in humans, as most studies to date have been conducted in animal models.
Méthodes De Synthèse
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-bromo-5-(2-methylprop-2-en-1-yl)phenol with thiophene-2-carboxylic acid, followed by treatment with ammonia. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave irradiation.
Applications De Recherche Scientifique
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various conditions, including pain, inflammation, and neurological disorders. N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has also been studied for its potential use in cancer research, as it has been shown to have anti-tumor effects in some studies.
Propriétés
Nom du produit |
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C15H15NO2S |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
N-[2-(2-methylprop-2-enoxy)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15NO2S/c1-11(2)10-18-13-7-4-3-6-12(13)16-15(17)14-8-5-9-19-14/h3-9H,1,10H2,2H3,(H,16,17) |
Clé InChI |
QPTNZCXSXWPBFD-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CS2 |
SMILES canonique |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)

![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)



![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)